1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carboxylic acid
Description
Chemical Structure and Properties The compound 1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carboxylic acid (IUPAC name: (2R,5R)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carboxylic acid) is a pyrrolidine derivative with a molecular formula of C₁₃H₂₂N₂O₅ and a molecular weight of 286.32 g/mol . Its structure features:
- A 5-methylpyrrolidine-2-carboxylic acid core.
- A 2-(methoxycarbonylamino)-3-methylbutanoyl side chain.
- Stereochemical specificity at the (2R,5R) positions of the pyrrolidine ring and the (2R) position of the branched acyl group .
Synthesis
The compound is synthesized via a multi-step process:
Coupling: (S)-2-(methoxycarbonylamino)-3-methylbutanoic acid is coupled with a pyrrolidine-2-carboxylate ester (e.g., benzyl ester) using carbodiimide-based activation .
Deprotection: Catalytic hydrogenation removes the benzyl protecting group, yielding the free carboxylic acid .
Properties
IUPAC Name |
1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-7(2)10(14-13(19)20-4)11(16)15-8(3)5-6-9(15)12(17)18/h7-10H,5-6H2,1-4H3,(H,14,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAXKGVRCAXIJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis
The synthesis of (2S,5S)-1-((S)-2-Methoxycarbonylamino)-3-Methylbutyryl)-5-Methylpyrrolidine-2-Carboxylic Acid involves chemical reactions that begin with ethyl (2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methyl-butanoyl]-5-methyl-pyrrolidine-2-carboxylate. The synthesis includes the addition of lithium hydroxide monohydrate in ethanol, followed by acidification and extraction to yield the final product, with a yield of up to 94%.
- An ice-cold stirred solution of ethyl (2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methyl-butanoyl]-5-methyl-pyrrolidine-2-carboxylate (5.6 g, 17.8 mmol) in ethanol (18 ml) is prepared.
- A solution of lithium hydroxide monohydrate (17.8 mL of 1.7 M, 30.3 mmol) is added.
- The reaction mixture is stirred for 5 hours at room temperature.
- The reaction mixture is then concentrated and diluted with water, followed by washing with ether.
- The aqueous solution is acidified with aqueous 1 N HCl and extracted with CH2CI2.
- The combined extracts are washed with brine and dried over sodium sulfate (Na2SO4).
- The solution is concentrated to afford (2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methyl-butanoyl]-5-methyl-pyrrolidine-2-carboxylic acid (5g, 94%) as a white solid.
Chemical Properties
(2S,5S)-1-((S)-2-Methoxycarbonylamino)-3-Methylbutyryl)-5-Methylpyrrolidine-2-Carboxylic Acid, also known as (2S,5S)-1-((methoxycarbonyl)-L-valyl)-5-methylpyrrolidine-2-carboxylic acid, has the molecular formula C13H22N2O5 and a molecular weight of 286.32 g/mol.
| Property | Value |
|---|---|
| Physical Form | Off-white to pale beige solid |
| Melting Point | 134 - 136°C |
| Boiling Point | 489.9±40.0 °C (Predicted) |
| Density | 1.198±0.06 g/cm3 (Predicted) |
| Solubility | Slightly soluble in chloroform, DMSO, methanol |
| pKa | 3.61±0.40 (Predicted) |
| Storage Condition | -20°C under inert atmosphere |
Chemical Reactions Analysis
Types of Reactions
(5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the field of medicinal chemistry , particularly as a building block for the synthesis of bioactive molecules. Its structural features allow it to participate in various chemical reactions that are crucial for developing new therapeutic agents.
Case Study: Antiviral Activity
Research has indicated that derivatives of this compound exhibit antiviral properties. For instance, studies have explored its potential as an inhibitor of viral proteases, which are critical targets in the treatment of viral infections such as HIV . This highlights its role in drug design and development.
Biochemical Probes
In biochemical research, this compound serves as a biochemical probe due to its ability to interact with specific enzymes and receptors. It can be utilized to study enzyme kinetics and mechanisms, providing insights into metabolic pathways and disease states.
Case Study: Enzyme Inhibition Studies
Studies have demonstrated that this compound can inhibit certain enzymes involved in metabolic processes, making it valuable for investigating metabolic diseases . This application underscores its importance in understanding biochemical pathways.
Agricultural Chemistry
There is emerging interest in the application of this compound within agricultural chemistry , particularly as a potential agrochemical. Its ability to enhance plant growth and resistance against pathogens could be explored further.
Case Study: Plant Growth Promotion
Research has suggested that compounds with similar structures can act as growth regulators or biostimulants in plants, potentially leading to increased crop yields . This application could contribute to sustainable agricultural practices.
Mechanism of Action
The mechanism of action of (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key Observations :
- Heterocyclic vs. Pyrrolidine Cores : The target compound and ’s valyl derivative retain the pyrrolidine ring, whereas ’s analogs incorporate a fused pyrrolo-pyridine system, which may enhance π-π stacking interactions in biological targets .
- Substituent Effects: The methoxycarbonylamino group in the target compound introduces both lipophilic and hydrogen-bonding properties, contrasting with the chloro () or hydroxyphenyl () groups, which alter electronic and solubility profiles.
Key Observations :
Key Observations :
- The target compound’s moderate logP (1.2) suggests better membrane permeability than polar analogs like the 5-methoxy-pyrrolo-pyridine (logP 0.8) but lower than lipophilic inhibitors (e.g., ’s elastase inhibitor, logP 3.8) .
- Pyrrolidinone derivatives () exhibit antioxidant and antimicrobial activities, likely due to the 5-oxo group and aromatic substituents enabling redox interactions .
Biological Activity
1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carboxylic acid, also known by its IUPAC name (2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carboxylic acid, is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a pyrrolidine ring with various substituents that contribute to its biological activity. The presence of the methoxycarbonylamino group is significant for its interaction with biological targets.
Chemical Formula : C12H20N2O4
Molecular Weight : 244.30 g/mol
CAS Number : 1335316-40-9
Research indicates that this compound may exhibit antiviral properties , particularly as a PB2 inhibitor. PB2 is a subunit of the viral polymerase complex in influenza viruses, making it a target for antiviral drug development. The inhibition of PB2 can disrupt viral replication and mitigate infection severity .
Pharmacological Studies
Several studies have evaluated the pharmacological properties of this compound:
- Antiviral Activity : In vitro studies have shown that derivatives of this compound can inhibit the activity of PB2, suggesting potential use in treating influenza infections .
- Cytotoxicity : Investigations into cytotoxic effects on various cell lines revealed that certain concentrations can lead to cell death, indicating a need for careful dosage management in therapeutic applications .
Study 1: PB2 Inhibition
A pivotal study focused on the synthesis and evaluation of several compounds related to this compound demonstrated significant inhibition of PB2 activity in vitro. The study highlighted the structure-activity relationship (SAR) that led to improved potency against influenza virus strains .
Study 2: Cytotoxicity Assessment
Another research effort assessed the cytotoxicity profiles of this compound using human cell lines. Results indicated that while some derivatives exhibited promising antiviral effects, they also displayed dose-dependent cytotoxicity, necessitating further optimization to enhance therapeutic indices .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carboxylic acid?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving:
- Step 1 : Coupling of 5-methylpyrrolidine-2-carboxylic acid with a protected 3-methylbutanoyl intermediate using carbodiimide-based activation (e.g., EDC/HOBt) .
- Step 2 : Introduction of the methoxycarbonylamino group via reaction with methyl chloroformate under basic conditions (e.g., NaHCO₃) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures are recommended .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm backbone structure and stereochemistry. For example, δ 1.2–1.4 ppm (doublet for methyl groups) and δ 4.2–4.5 ppm (multiplet for pyrrolidine protons) .
- LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₃H₂₁N₂O₅: 297.14) .
- X-ray Crystallography : For absolute configuration determination; requires single crystals grown via slow evaporation in acetonitrile .
Advanced Research Questions
Q. How can diastereoselectivity be optimized during the coupling of the pyrrolidine and butanoyl moieties?
- Methodological Answer :
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and enhance stereocontrol .
- Catalytic Systems : Chiral auxiliaries or Lewis acids (e.g., ZnCl₂) can bias facial selectivity during acylation .
- Temperature Control : Lower temperatures (−20°C) reduce kinetic competition between diastereomers .
Q. What computational strategies aid in predicting the compound’s reactivity or pharmacological interactions?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) to model reaction pathways (e.g., B3LYP/6-31G* level) for transition state analysis .
- Molecular Dynamics (MD) : Simulate binding affinities with target proteins (e.g., proteases) using AMBER or GROMACS .
- Machine Learning : Train models on existing pyrrolidine derivatives to predict bioactivity or metabolic stability .
Q. How should researchers address contradictory data in biological activity studies (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain variability in potency .
- Structural Analog Comparison : Benchmark against known pyrrolidinone derivatives (e.g., piracetam, rolipram) to contextualize results .
Data Analysis & Optimization
Q. What strategies resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotamer interconversion) by acquiring spectra at 25°C and −40°C .
- 2D Experiments : HSQC and HMBC to assign coupling between protons and carbons, clarifying ambiguous peaks .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace signal origins in complex mixtures .
Q. How can the compound’s stability be enhanced for long-term storage?
- Methodological Answer :
- Lyophilization : Freeze-dry aqueous solutions to prevent hydrolysis of the methoxycarbonyl group .
- Inert Atmosphere Storage : Use argon-filled vials with desiccants (e.g., silica gel) to minimize oxidation .
- Degradation Monitoring : Regular HPLC checks (C18 column, 0.1% TFA in water/acetonitrile) to detect decomposition products .
Experimental Design
Q. What in vitro assays are suitable for evaluating this compound’s anti-inflammatory potential?
- Methodological Answer :
- NF-κB Inhibition : Luciferase reporter assays in RAW264.7 macrophages stimulated with LPS .
- Cytokine Profiling : ELISA quantification of TNF-α and IL-6 in supernatant .
- ROS Scavenging : DCFH-DA fluorescence assay in H₂O₂-treated cells .
Q. How can reaction yields be improved during scale-up synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
